3-Cyclopropylcyclobutane-1-sulfonyl chloride
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Overview
Description
3-Cyclopropylcyclobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H11ClO2S. This compound is characterized by the presence of a cyclopropyl group attached to a cyclobutane ring, which is further bonded to a sulfonyl chloride group. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylcyclobutane-1-sulfonyl chloride typically involves the reaction of cyclopropylcyclobutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Cyclopropylcyclobutane+Chlorosulfonic Acid→3-Cyclopropylcyclobutane-1-sulfonyl chloride+HCl
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonyl hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
3-Cyclopropylcyclobutane-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the development of enzyme inhibitors and other biologically active compounds.
Medicine: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl chloride: Similar in structure but with a different alkyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.
Tosyl chloride: Contains a toluene group instead of a cyclopropylcyclobutane group
Uniqueness
3-Cyclopropylcyclobutane-1-sulfonyl chloride is unique due to its cyclopropyl and cyclobutane rings, which impart distinct steric and electronic properties. These properties make it a valuable intermediate for the synthesis of complex molecules with specific biological activities.
Properties
IUPAC Name |
3-cyclopropylcyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZLKZILXPFEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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